Enhanced Cytotoxicity in Melanoma Cells: A 2-Fold Potency Gain Over the 3-Methylphenyl Analog
In a direct comparison using the IGR39 human melanoma cell line, 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione demonstrated an IC₅₀ of 10 µM. This represents a 2-fold improvement in potency relative to its closest commercially available analog, 4-(3-methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 16629-42-8), which exhibited an IC₅₀ of 20 µM under identical assay conditions . The selectivity index for the target compound against the IGR39 line was characterized as 'High', whereas the analog showed only a 'Moderate' selectivity profile .
| Evidence Dimension | Cytotoxicity (IC₅₀) against IGR39 human melanoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM; Selectivity Index: High |
| Comparator Or Baseline | 4-(3-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 16629-42-8): IC₅₀ = 20 µM; Selectivity Index: Moderate |
| Quantified Difference | 2-fold lower IC₅₀ (10 µM vs 20 µM); Selectivity Index upgraded from Moderate to High |
| Conditions | Standard MTT cell viability assay; IGR39 melanoma cell line; 48–72 h exposure |
Why This Matters
For procurement in oncology-focused screening cascades, this 2-fold potency difference and superior selectivity index directly translate into a wider therapeutic window and reduced risk of false-negative hits when triaging compounds for lead optimization.
